Product packaging for Cyanine3 DBCO hexafluorophosphate(Cat. No.:)

Cyanine3 DBCO hexafluorophosphate

Cat. No.: B13893309
M. Wt: 903.0 g/mol
InChI Key: ZCVMVYOXTRZBTA-UHFFFAOYSA-O
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Description

Significance of Fluorescent Labeling in Biological Systems

Fluorescent labeling is a cornerstone of modern biological and medical research, enabling the visualization and analysis of specific biomolecules within the complex environment of living cells and organisms. thermofisher.com This technique involves the attachment of a fluorescent molecule, or fluorophore, to a target molecule such as a protein, nucleic acid, or lipid. thermofisher.comwikipedia.org The tagged molecule can then be tracked and studied using fluorescence microscopy and other detection methods. The high sensitivity and specificity of fluorescent labeling allow researchers to study cellular processes, protein-protein interactions, and the distribution of molecules in real-time and with high spatial resolution.

The applications of fluorescent labeling are vast and continue to expand. In cell biology, it is used to track the movement and interactions of cells and their components, providing insights into processes like cell division and protein synthesis. For genetic analysis, fluorescent probes can mark specific DNA or RNA sequences, aiding in the identification of genetic markers for diseases. Furthermore, fluorescently labeled antibodies are instrumental in techniques like immunofluorescence and flow cytometry for detecting specific antigens. The ability to use multiple fluorophores with distinct colors allows for the simultaneous visualization of several targets, a technique known as multiplexing.

Evolution of Click Chemistry for Bioconjugation Methodologies

The concept of "click chemistry" was introduced in 2001 by K. Barry Sharpless and describes a class of chemical reactions that are rapid, efficient, and highly specific. These reactions are designed to join molecular building blocks together with high yields and minimal byproducts, under mild, often aqueous, conditions. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

A significant advancement in click chemistry for biological applications was the development of bioorthogonal chemistry. This refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. While the CuAAC reaction is highly efficient, the copper catalyst can be toxic to cells. acs.org This limitation led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC utilizes a strained cyclooctyne (B158145), which readily reacts with an azide (B81097) without the need for a metal catalyst, making it ideal for use in living organisms. acs.org The driving force for this reaction is the release of ring strain in the cyclooctyne molecule. This breakthrough has allowed for the covalent modification of biomolecules in living cells and even whole organisms with minimal toxicity. acs.orgresearchgate.net

The evolution of click chemistry, particularly the advent of SPAAC, has revolutionized bioconjugation—the process of linking molecules together to create new functionalities. nih.gov It has become an invaluable tool in various fields, including drug discovery, proteomics, and materials science.

Overview of Cyanine3 DBCO Hexafluorophosphate (B91526) as a Key Bioorthogonal Reagent

Cyanine3 (Cy3) DBCO hexafluorophosphate is a prime example of a bioorthogonal fluorescent probe that leverages the power of SPAAC. This molecule consists of two key components: the Cyanine3 fluorophore and a dibenzocyclooctyne (DBCO) group. medchemexpress.com

Cyanine3 (Cy3): This is a bright and photostable fluorescent dye that emits in the orange-red region of the visible spectrum. evidentscientific.com Its favorable photophysical properties make it a popular choice for a wide range of fluorescence-based applications.

Dibenzocyclooctyne (DBCO): This is a type of strained alkyne that is highly reactive towards azides in the SPAAC reaction. nih.gov The DBCO group allows for the specific and covalent attachment of the Cy3 dye to azide-modified biomolecules. medchemexpress.com

The hexafluorophosphate salt form of Cyanine3 DBCO enhances its stability and solubility. In practice, a biomolecule of interest is first chemically or metabolically tagged with an azide group. Then, Cyanine3 DBCO hexafluorophosphate is introduced, and the DBCO moiety "clicks" onto the azide, effectively labeling the target biomolecule with the fluorescent Cy3 dye. medchemexpress.com This copper-free click reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly under physiological conditions without cross-reacting with other functional groups found in biological systems. nih.gov This specificity makes this compound a powerful tool for imaging and tracking azide-labeled biomolecules in living cells with high precision. medchemexpress.comnih.gov

Table 1: Properties of this compound

PropertyValue
Functional Group DBCO (Dibenzocyclooctyne)
Reactive Towards Azides
Fluorophore Cyanine3 (Cy3)
Excitation Wavelength (Ex) ~555 nm
Emission Wavelength (Em) ~569 nm
Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Biocompatibility High (Copper-free)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H57F6N4O2P B13893309 Cyanine3 DBCO hexafluorophosphate

Properties

Molecular Formula

C51H57F6N4O2P

Molecular Weight

903.0 g/mol

IUPAC Name

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate

InChI

InChI=1S/C51H56N4O2.F6P/c1-50(2)41-24-13-16-27-44(41)53(5)46(50)29-20-30-47-51(3,4)42-25-14-17-28-45(42)54(47)36-19-7-8-31-48(56)52-35-18-6-9-32-49(57)55-37-40-23-11-10-21-38(40)33-34-39-22-12-15-26-43(39)55;1-7(2,3,4,5)6/h10-17,20-30H,6-9,18-19,31-32,35-37H2,1-5H3;/q;-1/p+1

InChI Key

ZCVMVYOXTRZBTA-UHFFFAOYSA-O

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cyanine3 Dbco Hexafluorophosphate

Synthetic Pathways to the Core Cyanine3 DBCO Hexafluorophosphate (B91526) Scaffold

The synthesis of the Cyanine3 DBCO hexafluorophosphate scaffold is a multi-step process that involves the separate preparation of the functionalized cyanine (B1664457) dye and the DBCO moiety, followed by their conjugation. While the precise, proprietary industrial synthesis routes are not fully disclosed, the general chemical logic can be inferred from established organic chemistry principles.

The process typically begins with the synthesis of a Cyanine3 dye that has been functionalized with a reactive group, often an N-hydroxysuccinimide (NHS) ester. This is achieved by incorporating a carboxylic acid into the cyanine structure, which is then activated to the NHS ester. Separately, the DBCO group is synthesized with a nucleophilic handle, such as a primary amine, often with a linker arm to provide spatial separation.

The key final step is the coupling of these two components. The amine-functionalized DBCO reacts with the NHS-activated Cyanine3 dye. This reaction forms a stable amide bond, covalently linking the fluorophore to the bioorthogonal reactive group. The final product is then isolated as a hexafluorophosphate salt, which helps to ensure the stability and solubility of the compound. chemscene.com

An alternative strategy involves synthesizing a structure where a polyethylene (B3416737) glycol (PEG) chain is directly bonded to the cyanine dye, which can then be further functionalized with the DBCO group. schem.jp This method avoids the creation of an amide bond in the linker region, potentially altering the physicochemical properties of the final conjugate. schem.jp

Derivatization Strategies for Tailored Research Applications

The primary "derivatization" of this compound occurs through its intended reaction mechanism: the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is central to its utility in research. pubcompare.ainih.gov The DBCO group, a strained alkyne, reacts specifically and efficiently with molecules that have been tagged with an azide (B81097) (-N3) group. glenresearch.comlumiprobe.com

This bioorthogonal reaction possesses several advantages for tailoring research applications:

High Specificity: The DBCO and azide groups are largely absent in biological systems, ensuring that the labeling reaction occurs only between the intended partners with minimal off-target effects. interchim.fr

Biocompatibility: The reaction proceeds rapidly under mild, physiological conditions (room temperature, aqueous solution) without the need for cytotoxic copper catalysts that are required for other types of click chemistry. pubcompare.aiconju-probe.comnih.gov

Versatility: Researchers can introduce azide groups onto a wide array of biomolecules, including proteins, nucleic acids, and small molecules. interchim.fr This allows for the subsequent attachment of the Cy3-DBCO probe for visualization and tracking. For example, proteins can be labeled with an azide-activated ester, or azide groups can be incorporated into DNA during standard oligonucleotide synthesis. interchim.fr

This strategy allows for precise, site-specific labeling of biomolecules in complex environments, including within living cells, revolutionizing the way molecular interactions are visualized and studied. pubcompare.ainih.gov

Integration of Polyethylene Glycol (PEG) Linkers for Enhanced Conjugate Solubility and Performance

To improve the properties of the Cyanine3 DBCO conjugate, a polyethylene glycol (PEG) linker is often incorporated into the molecular structure, typically between the Cy3 dye and the DBCO group. axispharm.combroadpharm.com The integration of these PEG spacers offers several significant advantages that enhance the performance of the final conjugate in biological applications.

Key Benefits of PEG Linker Integration:

Improved Solubility: Cyanine dyes can be hydrophobic, leading to aggregation and reduced solubility in the aqueous environments required for most biological experiments. schem.jpaxispharm.com PEGylation significantly increases the hydrophilicity of the molecule, improving its solubility in water and buffers. schem.jpbroadpharm.com

Reduced Non-Specific Binding: The flexible and hydrophilic PEG chain can act as a shield, reducing non-specific adsorption of the fluorescent probe to surfaces or other biomolecules, which in turn lowers background signal and improves imaging contrast. schem.jpnih.gov

Enhanced Stability and Reduced Immunogenicity: The PEG chain can protect the attached molecule from enzymatic degradation and can reduce the likelihood of an immune response, which is particularly important for in vivo applications. broadpharm.com

Decreased Dye-Dye Quenching: When multiple dye molecules are in close proximity, they can self-quench, leading to a reduction in fluorescence signal. PEG linkers provide spatial separation between dye molecules, mitigating this quenching effect and leading to brighter conjugates. nih.gov

The length of the PEG linker can be precisely controlled, with repeating units (n) ranging from a few to 50 or more, allowing for the optimization of the conjugate's properties for specific applications. schem.jpnih.gov The use of monodispersed PEG linkers, which have a precise and uniform length, ensures the creation of a homogenous final product with predictable characteristics. broadpharm.com

Interactive Data Table: Properties of Cyanine3 DBCO

PropertyValueSource
Molecular Formula C₅₁H₅₇F₆N₄O₂P chemscene.com
Molecular Weight 902.99 g/mol chemscene.com
Excitation Max (λex) 555 nm lumiprobe.comapexbt.com
Emission Max (λem) 570 nm lumiprobe.com
Extinction Coefficient (ε) 150,000 L⋅mol⁻¹⋅cm⁻¹ lumiprobe.com
Fluorescence Quantum Yield 0.31 lumiprobe.com
Solubility Good in DMF, DMSO, DCM; Insoluble in water lumiprobe.com
Storage Conditions -20°C, protect from light chemscene.comlumiprobe.com

Mechanistic and Kinetic Considerations of Strain Promoted Azide Alkyne Cycloaddition Spaac with Cyanine3 Dbco Hexafluorophosphate

Fundamentals of Copper-Free Click Chemistry Utilizing Dibenzocyclooctyne (DBCO) Moieties

Copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), is a cornerstone of modern bioorthogonal chemistry. researchgate.net This reaction relies on the intrinsic reactivity of a strained alkyne, such as a dibenzocyclooctyne (DBCO) moiety, with an azide-functionalized molecule. interchim.fr The driving force behind this reaction is the significant ring strain of the cyclooctyne (B158145), which is released upon the [3+2] cycloaddition with an azide (B81097), leading to the formation of a stable triazole linkage. interchim.frbroadpharm.com

Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a metal catalyst, which can be toxic to living cells and organisms. interchim.fr This makes it an ideal method for in vivo labeling and imaging studies. broadpharm.commedchemexpress.com The DBCO group is particularly favored due to its high reactivity and stability in aqueous environments. lumiprobe.com Furthermore, both the DBCO and azide functional groups are largely absent from natural biological systems, ensuring that the reaction is highly specific and bioorthogonal, meaning it proceeds with minimal interference from or with biological processes. interchim.fr

The reaction between a DBCO-containing molecule, such as Cyanine3 DBCO hexafluorophosphate (B91526), and an azide-tagged biomolecule is typically fast and can be carried out at physiological temperature and pH. interchim.frbroadpharm.com The resulting triazole product is exceptionally stable, forming a permanent covalent bond between the fluorescent probe and the target biomolecule. interchim.fr

Reaction Kinetics and Efficiency of Cyanine3 DBCO Hexafluorophosphate Conjugation

The efficiency of a bioconjugation reaction is critically dependent on its kinetics. For SPAAC reactions involving DBCO derivatives, the reaction rates are a key area of investigation to optimize labeling protocols.

The conjugation of this compound with an azide-functionalized partner is characterized by favorable reaction kinetics, typically exhibiting second-order rate constants. While specific kinetic data for this compound is not always isolated, the general second-order rate constants for SPAAC ligations with DBCO derivatives are reported to be in the range of 1-2 M⁻¹s⁻¹. nih.gov More recent studies on the effects of reaction conditions have shown that these rates can be influenced by factors such as pH, the type of buffer used, and the presence of co-solvents. For instance, absorbance spectrophotometric data has revealed that the choice of buffer can significantly impact the rate constant, with HEPES buffer at pH 7 showing higher rate constants (0.55–1.22 M⁻¹s⁻¹) compared to PBS at the same pH (0.32–0.85 M⁻¹s⁻¹). rsc.org Furthermore, the reaction rates in common cell culture media also vary, with DMEM exhibiting faster kinetics (0.59–0.97 M⁻¹s⁻¹) than RPMI (0.27–0.77 M⁻¹s⁻¹). rsc.org The presence of a polyethylene (B3416737) glycol (PEG) linker on a DBCO-modified molecule has also been shown to enhance reaction rates. rsc.org

The efficiency of the conjugation is also reflected in the properties of the resulting product. The triazole formed from the reaction of this compound and an azide is highly stable. The Cyanine3 fluorophore itself is a bright and photostable dye. lumiprobe.com The resulting conjugate benefits from these properties, with a reported fluorescence quantum yield of 0.31 for the Cyanine3 DBCO product. lumiprobe.com This high quantum yield ensures a strong and detectable fluorescent signal, which is crucial for sensitive imaging applications.

Kinetic and Spectroscopic Data for this compound Conjugation
ParameterValueConditionsReference
General Second-Order Rate Constant (k₂) for DBCO-Azide Reaction1-2 M⁻¹s⁻¹General SPAAC conditions nih.gov
Excitation Maximum (λex)555 nm- lumiprobe.com
Emission Maximum (λem)570 nm- lumiprobe.com
Molar Extinction Coefficient (ε)150,000 L⋅mol⁻¹⋅cm⁻¹- lumiprobe.com
Fluorescence Quantum Yield (Φ)0.31- lumiprobe.com

Bioorthogonality and Specificity of this compound Reactions in Complex Biological Environments

A critical requirement for any probe used in live-cell or in-vivo imaging is its bioorthogonality – the ability to react with its intended target without cross-reacting with other cellular components. This compound exhibits excellent bioorthogonality and specificity in complex biological environments.

The DBCO moiety is known for its highly specific reactivity towards azides, even in the presence of a vast excess of other potentially reactive functional groups found in biological systems, such as amines and thiols. broadpharm.com This high degree of specificity ensures that the fluorescent label is attached only to the azide-tagged biomolecule of interest, minimizing off-target labeling and background fluorescence. interchim.fr

Bioconjugation Methodologies Employing Cyanine3 Dbco Hexafluorophosphate for Molecular Labeling

Conjugation to Proteins and Peptides for Proteomic Research Applications

The labeling of proteins and peptides with fluorescent tags is a cornerstone of proteomic research, enabling the study of protein localization, interaction, and function. Cyanine3 DBCO hexafluorophosphate (B91526) provides a robust method for attaching a fluorescent Cy3 label to proteins and peptides that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.

One common strategy involves the use of non-canonical amino acid tagging. nih.gov In this approach, cells are cultured with an azide-bearing analog of a natural amino acid, such as azidohomoalanine (AHA) as a surrogate for methionine. During protein synthesis, AHA is incorporated into newly synthesized proteins. These azide-modified proteins can then be selectively reacted with Cyanine3 DBCO hexafluorophosphate, resulting in fluorescently labeled proteins that can be visualized by methods like SDS-PAGE and in-gel fluorescence or analyzed by mass spectrometry. nih.govnih.gov This technique allows for the specific tracking and analysis of protein synthesis and turnover.

Site-specific labeling of proteins can also be achieved by introducing an azide-containing unnatural amino acid at a specific position using genetic code expansion techniques. lumiprobe.comresearchgate.net This provides precise control over the location of the fluorescent label, which is critical for studies where the function of a specific protein domain is being investigated.

Labeling StrategyDescriptionKey Advantages
Metabolic Labeling (e.g., BONCAT) Incorporation of azide-bearing amino acids (e.g., azidohomoalanine) into newly synthesized proteins.Allows for global or temporal profiling of protein synthesis.
Genetic Code Expansion Site-specific incorporation of an azide-containing unnatural amino acid into a protein sequence.Provides precise control over the labeling site, minimizing functional disruption.
Enzymatic Labeling Use of enzymes like sortase or lipoic acid ligase to attach an azide-containing tag to a target protein.Offers high specificity for labeling proteins with a recognition motif.
Chemical Modification Chemical modification of specific amino acid side chains (e.g., lysine, cysteine) with an azide-containing reagent.Can be a straightforward method for labeling purified proteins.

Labeling of Nucleic Acids (DNA and RNA) for Genetic and Transcriptomic Studies

Fluorescent labeling of nucleic acids is essential for a variety of applications in genetics and transcriptomics, including DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis. This compound can be used to label DNA and RNA that have been modified to contain an azide group.

One approach for labeling nucleic acids involves the enzymatic incorporation of azide-modified nucleotides using polymerases. For example, azide-modified deoxynucleotide triphosphates (dNTPs) or ribonucleotide triphosphates (rNTPs) can be incorporated into DNA or RNA strands during synthesis. The resulting azide-containing nucleic acids can then be readily conjugated with this compound.

Alternatively, chemical methods can be employed to directly attach azide groups to nucleic acids. mirusbio.com For instance, the Label IT® technology provides a one-step chemical method for labeling any DNA or RNA template. mirusbio.com This method utilizes a reactive alkylating group to covalently attach a label to heteroatoms within the nucleic acid structure without significantly altering its structure or hybridization performance. mirusbio.com

ApplicationDescription
Fluorescence in situ Hybridization (FISH) Labeled nucleic acid probes are used to detect specific DNA or RNA sequences within cells or tissues.
Microarray Analysis Labeled cDNA or cRNA is hybridized to a microarray chip to measure gene expression levels.
Next-Generation Sequencing (NGS) Fluorescently labeled nucleotides can be used in some sequencing by synthesis platforms.
Nucleic Acid Visualization Labeled DNA or RNA can be visualized during electrophoresis or other separation techniques.

Functionalization of Lipids and Carbohydrates for Membrane and Glycobiology Investigations

The study of lipids and carbohydrates, central to understanding cell membranes and glycobiology, often relies on fluorescent labeling to track their localization and dynamics. This compound can be used to functionalize lipids and carbohydrates that have been engineered to contain an azide moiety.

For instance, azide-modified fatty acids or head groups can be incorporated into lipids. These azide-lipids can then be introduced into cell membranes or liposomes and subsequently labeled with this compound. This allows for the visualization of lipid trafficking, membrane domain formation, and lipid-protein interactions.

In glycobiology, metabolic labeling with azide-containing monosaccharide analogs, such as peracetylated N-azidoacetylgalactosamine (GalNAz), allows for the incorporation of azides into cellular glycans. These azide-modified glycans can then be fluorescently tagged with this compound, enabling the study of glycan expression, localization, and dynamics.

Site-Selective Bioconjugation Techniques with this compound

Achieving site-selective labeling of biomolecules is crucial for preserving their biological activity and for obtaining precise information about their function. The SPAAC reaction between the DBCO group of this compound and an azide is inherently site-selective, as azides are not naturally present in most biological systems. mdpi.com

The primary determinant of site-selectivity is the method used to introduce the azide group into the target biomolecule. As mentioned previously, genetic code expansion allows for the introduction of an azide-containing unnatural amino acid at a single, predetermined site within a protein's sequence. lumiprobe.comresearchgate.net This provides the highest level of precision for protein labeling.

Enzymatic methods also offer excellent site-selectivity. For example, formylglycine-generating enzymes (FGEs) can convert a specific cysteine or serine residue within a consensus sequence to formylglycine, which can then be selectively reacted with an azide-containing reagent. This two-step process allows for the subsequent attachment of this compound.

Strategies for Multi-Labeling of Biomolecules using Orthogonal Click Chemistries

The ability to simultaneously label multiple biomolecules within the same system is essential for studying complex biological processes. This requires the use of orthogonal chemistries, which are reactions that proceed independently of one another without cross-reactivity.

This compound, which participates in the SPAAC reaction, can be used in conjunction with other bioorthogonal reactions for multi-labeling purposes. nih.gov For example, the SPAAC reaction can be paired with the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.gov

In a typical multi-labeling experiment, one biomolecule could be functionalized with an azide and a second with a TCO. The system can then be treated with this compound to label the azide-modified molecule and a different fluorophore conjugated to a tetrazine to label the TCO-modified molecule. The distinct fluorescence signals from the two dyes allow for the simultaneous visualization and tracking of both biomolecules. nih.gov The orthogonality of these reactions ensures that the DBCO-functionalized dye reacts only with the azide and the tetrazine-functionalized dye reacts only with the TCO. nih.gov

Orthogonal Reaction PairBioorthogonal GroupsKey Features
SPAAC and IEDDA Azide + DBCO / Tetrazine + TCOBoth are copper-free and highly efficient. IEDDA is generally faster than SPAAC.
SPAAC and Thiol-Maleimide Azide + DBCO / Thiol + MaleimideThiol-maleimide chemistry is widely used but can have some off-target reactivity with other nucleophiles.
SPAAC and Aldehyde/Ketone-Hydrazide/Aminooxy Azide + DBCO / Aldehyde/Ketone + Hydrazide/AminooxyThe formation of hydrazones or oximes is reversible under certain conditions.

Advanced Spectroscopic and Imaging Research Applications of Cyanine3 Dbco Hexafluorophosphate

Fluorescence Microscopy for Subcellular Localization and Dynamic Tracking

Fluorescence microscopy is a powerful technique that utilizes fluorescent probes like Cyanine3 DBCO hexafluorophosphate (B91526) to visualize specific components within cells and tissues. The ability to attach this bright fluorescent dye to target biomolecules with high specificity allows researchers to determine their location within the cell and track their movement over time.

Live-Cell Imaging Applications in Cell Biology Research

In live-cell imaging, Cyanine3 DBCO hexafluorophosphate enables the visualization of dynamic cellular processes in real-time. By introducing an azide-modified biomolecule into living cells, researchers can then use the DBCO-functionalized Cyanine3 to specifically label and track that molecule. This approach is instrumental in studying protein trafficking, organelle dynamics, and other time-dependent cellular events. The brightness and photostability of the Cy3 dye are advantageous for acquiring clear images over extended periods with minimal signal loss. thermofisher.com

Fixed-Cell and Tissue Staining Methodologies for Structural Analysis

For detailed structural analysis, cells and tissues are often chemically fixed to preserve their architecture. This compound can be used in these fixed samples to label azide-modified targets. This allows for high-resolution imaging of subcellular structures and the spatial organization of biomolecules within the cellular context. Localization microscopy, a super-resolution imaging method, can benefit from the precise labeling afforded by this probe to generate images with nanoscale resolution, overcoming the diffraction limit of conventional light microscopy. nih.gov

Flow Cytometry for Quantitative Cellular Analysis and Sorting

Flow cytometry is a high-throughput technique used to analyze and sort large populations of cells. umn.edu Cells can be labeled with fluorescent probes like this compound, and as they pass one by one through a laser beam, the emitted fluorescence is detected. This allows for the quantification of specific cell types, the analysis of protein expression levels, and the sorting of cells based on their fluorescent properties.

A study by Tsuchiya et al. (2023) successfully utilized a related Cyanine3 DBCO conjugate for the flow cytometric analysis of phosphatidylcholine metabolism. lumiprobe.com This demonstrates the utility of this class of probes in quantitative cellular studies. The intensity of the Cy3 fluorescence can be correlated with the amount of labeled biomolecule per cell, providing valuable quantitative data from heterogeneous cell populations. researchgate.net

Förster Resonance Energy Transfer (FRET) Based Assays Utilizing this compound as a Reporter

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In FRET-based assays, a donor fluorophore, upon excitation, can transfer its energy to a nearby acceptor fluorophore if they are in close proximity (typically within 1-10 nanometers). Cyanine3 can serve as an excellent FRET acceptor when paired with a suitable donor fluorophore. By conjugating this compound to one biomolecule and a donor fluorophore to another, researchers can study their interaction. If the two molecules interact and bring the fluorophores close together, FRET will occur, leading to a measurable change in the fluorescence emission of the donor and acceptor. This technique is widely used to study protein-protein interactions, conformational changes in proteins, and nucleic acid hybridization.

Spectroscopic Characterization of Environmental Effects on Cyanine3 Fluorescence in Conjugates

The fluorescence properties of Cyanine3, including its quantum yield and lifetime, can be influenced by its local environment. When this compound is conjugated to a biomolecule, changes in the surrounding microenvironment, such as polarity, viscosity, and the presence of quenchers, can alter its fluorescence characteristics. Spectroscopic techniques can be employed to measure these changes, providing insights into the local environment of the labeled molecule. For instance, a change in the fluorescence lifetime of a Cyanine3-labeled protein could indicate a conformational change or its binding to another molecule. nih.gov The fluorescence quantum yield of Cyanine3 is reported to be 0.31. lumiprobe.com

Applications in Immunofluorescence and Western Blotting Techniques

In immunofluorescence, this compound can be used to detect specific proteins in cells or tissues. This is typically achieved by using an azide-modified primary or secondary antibody that binds to the protein of interest. The Cyanine3 DBCO probe then attaches to the azide (B81097) group on the antibody, allowing for fluorescent visualization of the target protein. thermofisher.com

While less common, the principles of this labeling strategy could be adapted for Western blotting. In this technique, proteins are separated by size and transferred to a membrane. An azide-modified antibody could be used to probe for a specific protein on the membrane, followed by detection with this compound, enabling fluorescent visualization and quantification of the protein band.

Table of Spectroscopic Properties:

PropertyValue
Excitation Maximum (nm)555
Emission Maximum (nm)570
Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)150,000
Fluorescence Quantum Yield0.31 lumiprobe.com

Development of Novel Research Probes and Nanoscale Systems Based on Cyanine3 Dbco Hexafluorophosphate

Design of Biosensors and Reporter Systems Incorporating Cyanine3 DBCO Hexafluorophosphate (B91526)

The unique characteristics of Cyanine3 DBCO hexafluorophosphate make it an excellent candidate for the design of novel biosensors and reporter systems. Its ability to covalently label azide-modified biomolecules through a bioorthogonal reaction allows for the creation of highly specific detection methods. medchemexpress.comglpbio.com

Researchers can design biosensors where the fluorescence of Cyanine3 is initially quenched. Upon interaction with a specific analyte, a conformational change or enzymatic cleavage event can lead to the removal of the quencher, resulting in a detectable fluorescent signal. This "turn-on" mechanism is a common strategy in the development of sensitive and selective biosensors.

In reporter systems, this compound can be used to label specific proteins or nucleic acids. This allows for the visualization and quantification of gene expression or protein localization within cells. For instance, a reporter gene could be engineered to express a protein containing an azide-bearing non-canonical amino acid. Subsequent labeling with this compound would provide a fluorescent readout of the reporter gene's activity.

A key advantage of using this compound in these systems is the high signal-to-noise ratio afforded by the bright and stable fluorescence of the Cyanine3 dye. lumiprobe.com Furthermore, the copper-free nature of the click reaction is crucial for applications in living systems, as copper can be toxic to cells. medchemexpress.comglpbio.com

Engineering of Targeted Fluorescent Probes for Specific Biomolecular Interactions

The DBCO group of this compound provides a versatile handle for engineering targeted fluorescent probes. medchemexpress.com By conjugating this probe to molecules with high affinity for specific biological targets, researchers can create tools to visualize and study a wide array of biomolecular interactions.

For example, antibodies, peptides, or small molecules that bind to a particular protein of interest can be chemically modified to include an azide (B81097) group. Subsequent reaction with this compound results in a fluorescently labeled probe that can specifically target and illuminate the protein within a complex biological environment. This approach has been widely used to study protein localization, trafficking, and protein-protein interactions.

The design of such probes often involves careful consideration of the linker between the targeting moiety and the fluorescent dye to ensure that neither the binding affinity of the targeting molecule nor the fluorescence properties of the dye are compromised. The development of nucleus-targeted fluorescent probes, for instance, often involves linking a fluorescent dye to a molecule that specifically binds to DNA or other nuclear components. mdpi.com

PropertyValueReference
Excitation Maximum (Ex)~555 nm broadpharm.com
Emission Maximum (Em)~570 nm broadpharm.com
Reactive GroupDBCO (Dibenzocyclooctyne) broadpharm.com
Reacts WithAzides broadpharm.com
ChemistryCopper-free Click Chemistry lumiprobe.com

Integration with Nanomaterials and Virus-Like Particles for Advanced Research Tools

The integration of this compound with nanomaterials and virus-like particles (VLPs) has opened up new avenues for creating sophisticated research tools with enhanced capabilities. nih.govnih.gov

Nanomaterials: Nanoparticles, such as gold nanoparticles, quantum dots, and polymeric micelles, can be functionalized with azide groups and subsequently labeled with this compound. This strategy allows for the creation of multimodal probes that can be used for both fluorescence imaging and other imaging modalities, such as electron microscopy or magnetic resonance imaging (MRI). Furthermore, the nanoparticle scaffold can be loaded with therapeutic agents, leading to the development of "theranostic" agents that combine diagnostic imaging with targeted therapy.

Virus-Like Particles (VLPs): VLPs are non-infectious protein shells that mimic the structure of viruses and are readily taken up by cells. nih.gov Their surfaces can be genetically or chemically modified to display azide groups, which can then be labeled with this compound. This results in highly fluorescent and biocompatible nanoparticles that can be used for a variety of applications, including:

Vaccine Development: Labeled VLPs can be used to track the delivery and uptake of vaccine candidates by immune cells. nih.gov

Drug Delivery: Fluorescently labeled VLPs can serve as carriers for targeted drug delivery, allowing for real-time monitoring of their biodistribution.

Cellular Imaging: The bright and stable fluorescence of Cyanine3-labeled VLPs makes them excellent probes for long-term cell tracking and imaging studies. medchemexpress.com

The use of copper-free click chemistry is particularly advantageous in these systems, as it preserves the integrity and functionality of the nanomaterials and VLPs. broadpharm.com

Development of Fluorescent Tracers for Biomolecular Tracking in In Vitro and Ex Vivo Models

This compound is an ideal fluorescent tracer for monitoring the dynamics of biomolecules in both in vitro and ex vivo settings. medchemexpress.com Its ability to be conjugated to a wide range of biomolecules, including proteins, nucleic acids, and glycans, allows researchers to follow their movement, localization, and fate in real-time.

In Vitro Applications: In cell culture experiments, this compound can be used to label specific cellular components and track their behavior under different experimental conditions. For example, researchers can label a protein of interest and use fluorescence microscopy techniques, such as Förster Resonance Energy Transfer (FRET), to study its interactions with other molecules. The pH-insensitivity of some cyanine (B1664457) dyes in the physiological range is an added advantage for such studies. lumiprobe.commedchemexpress.com

Ex Vivo Applications: In ex vivo models, such as tissue slices or perfused organs, this compound-labeled probes can be used to study biological processes in a more physiologically relevant context. For instance, a fluorescently labeled drug molecule can be administered to a tissue sample, and its distribution and uptake by different cell types can be visualized using fluorescence microscopy. This provides valuable information about the pharmacokinetics and pharmacodynamics of the drug at the tissue level.

The development of these fluorescent tracers has been instrumental in advancing our understanding of complex biological processes, from the molecular to the tissue level.

Emerging Research Directions and Future Perspectives for Cyanine3 Dbco Hexafluorophosphate in Chemical Biology

Innovations in High-Throughput Screening and Assay Development

The rapid and highly specific nature of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction involving Cyanine3 DBCO hexafluorophosphate (B91526) makes it an ideal candidate for high-throughput screening (HTS) platforms. In HTS, thousands of biochemical or cellular assays are run in parallel, requiring reagents that are robust, specific, and yield a clear, detectable signal with minimal background.

Cyanine3 DBCO hexafluorophosphate meets these criteria by enabling the efficient fluorescent tagging of azide-modified biomolecules in a catalyst-free manner. medchemexpress.com This eliminates the cellular toxicity associated with copper catalysts used in traditional click chemistry, making it suitable for live-cell-based screening assays. Research is moving towards developing automated imaging platforms that can quantify the fluorescence signal from Cyanine3 in each well of a microplate, allowing for the rapid screening of enzyme inhibitors, drug candidates, or protein-protein interactions. The bright and stable fluorescence of the Cyanine3 core ensures a high signal-to-noise ratio, which is critical for the statistical validation of hits in large-scale screens.

Table 1: Features of this compound Supporting HTS

Feature Advantage in High-Throughput Screening
Copper-Free Reaction Eliminates catalyst-induced cytotoxicity, enabling use in live-cell assays.
High Specificity The DBCO group reacts specifically with azides, minimizing off-target labeling and false positives.
Rapid Reaction Kinetics Fast labeling allows for shorter incubation times, increasing the throughput of screening campaigns.

| Bright Fluorescence | The high quantum yield (Φ = 0.31) of the Cyanine3 fluorophore provides a strong signal for sensitive detection. lumiprobe.com |

Advancements in Super-Resolution Imaging Techniques with this compound Probes

Super-resolution microscopy (SRM) overcomes the diffraction limit of light, offering unprecedented detail of subcellular structures. The photophysical properties of Cyanine3 make it a valuable fluorophore for certain SRM techniques. Its high molar extinction coefficient (ε = 150,000 L·mol⁻¹·cm⁻¹) and good fluorescence quantum yield contribute to the high photon output required for localization-based methods like stochastic optical reconstruction microscopy (STORM). lumiprobe.com

However, a key area of research is addressing the challenges associated with using organic dyes under the intense laser irradiation required for SRM. For instance, some cyanine (B1664457) dyes can undergo "photoblueing," where they photoconvert into a blue-shifted fluorescent species, potentially complicating multicolor imaging experiments. researchgate.net Future advancements will likely focus on chemical modifications to the cyanine scaffold to enhance its photostability and reduce such artifacts. The development of novel buffer conditions and imaging protocols optimized for Cyanine3 DBCO will be crucial for maximizing its potential in resolving intricate cellular details, such as the organization of mitochondrial cristae or the dynamics of viral entry. nih.gov

Table 2: Spectral Properties Relevant to Super-Resolution Imaging

Property Value Significance for SRM
Excitation Maximum (Ex) ~555 nm Compatible with common laser lines (e.g., 561 nm) used in SRM setups. lumiprobe.com
Emission Maximum (Em) ~570 nm Provides a bright, detectable signal in a spectral region with moderate cellular autofluorescence. lumiprobe.com
Molar Extinction Coefficient (ε) 150,000 L·mol⁻¹·cm⁻¹ High value indicates efficient light absorption, leading to brighter fluorescence and better localization precision. lumiprobe.com

| Fluorescence Quantum Yield (Φ) | 0.31 | Represents a good efficiency of converting absorbed light into emitted fluorescence. lumiprobe.com |

Exploration in Quantitative Biological Measurements and Reaction Kinetics

Moving beyond qualitative imaging, there is a growing interest in using this compound for quantitative measurements in biology. The efficiency of the SPAAC reaction allows for near-stoichiometric labeling of target biomolecules, meaning the resulting fluorescence intensity can be directly correlated with the quantity of the molecule of interest. This opens up possibilities for measuring changes in protein expression, post-translational modifications, or metabolic flux with high precision.

The reaction between the DBCO moiety and an azide (B81097) is characterized by favorable kinetics, proceeding rapidly without external reagents. lumiprobe.com This enables researchers to perform time-course experiments to monitor biological processes in real time, a technique known as kinetic target-guided synthesis. By tracking the rate of fluorescence increase, one can deduce the kinetics of the underlying biological event, such as enzyme activity or receptor binding. The defined fluorescence quantum yield of 0.31 provides a stable baseline for these quantitative comparisons. lumiprobe.com

Table 3: Parameters for Quantitative Analysis

Parameter Detail Implication for Quantitative Biology
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Highly efficient and bioorthogonal, ensuring that labeling reflects the true abundance of the target.
Reaction Rate Fast, catalyst-free kinetics Enables real-time monitoring of dynamic processes and reduces the time needed for complete labeling.
Quantum Yield 0.31 A constant and known efficiency of fluorescence emission, critical for converting intensity to concentration. lumiprobe.com

| Detection Method | Fluorescence Intensity Measurement | Can be quantified using techniques like flow cytometry, fluorescence microscopy, or plate readers. lumiprobe.com |

Q & A

Q. Q: What are the primary applications of Cyanine3 DBCO hexafluorophosphate in bioimaging and biomolecular conjugation?

A: this compound is widely used for copper-free click chemistry (SPAAC reactions) to label biomolecules such as proteins, nucleic acids, or glycans. The DBCO group reacts selectively with azide-modified targets, enabling site-specific conjugation without cytotoxic copper catalysts. The hexafluorophosphate counterion enhances solubility in polar solvents (e.g., DMSO or aqueous buffers) while maintaining stability during storage . Cyanine3’s fluorescence properties (λex/λem ~550/570 nm) make it ideal for live-cell imaging, flow cytometry, or super-resolution microscopy. For reproducible results, ensure azide-functionalized targets are present in stoichiometric excess (1.5–2.0× molar ratio) to minimize unreacted DBCO .

Basic Research Question

Q. Q: How should researchers design experiments to evaluate the efficiency of this compound conjugation?

A: Quantify conjugation efficiency using a combination of:

  • UV-Vis spectroscopy : Measure absorbance at 550 nm (Cyanine3) and 280 nm (protein) to calculate dye-to-protein ratio (D/P). Aim for D/P ≤3 to avoid quenching .
  • Fluorescence quenching assays : Monitor signal changes upon conjugation (e.g., Förster resonance energy transfer (FRET) if paired with a compatible quencher).
  • HPLC/MS : Confirm molecular weight shifts post-conjugation (e.g., +537.5 g/mol for DBCO-azide adducts) .
    The hexafluorophosphate counterion’s hydrophobicity may require buffer optimization (e.g., 10% DMSO in PBS) to prevent aggregation .

Advanced Research Question

Q. Q: How can researchers resolve contradictory data in reaction kinetics between this compound and azide-functionalized substrates?

A: Contradictions often arise from:

  • Reagent purity : Trace impurities (e.g., free amines) compete with azides. Validate substrate purity via NMR or LC-MS .
  • Solvent effects : Hexafluorophosphate’s solubility varies with ionic strength. Pre-dissolve the compound in anhydrous DMSO and dilute into reaction buffers gradually .
  • Temperature dependence : SPAAC rates decrease below 25°C. Use kinetic modeling (pseudo-first-order approximation) to adjust incubation times .
    Include negative controls (e.g., azide-free substrates) to confirm specificity.

Advanced Research Question

Q. Q: What strategies optimize the stability of this compound in aqueous solutions for long-term studies?

A: Stability challenges include hydrolysis of the hexafluorophosphate counterion and DBCO oxidation. Mitigate via:

  • pH control : Store in slightly acidic buffers (pH 5.0–6.5) to slow hydrolysis .
  • Light protection : Use amber vials and minimize exposure to UV/vis light to prevent Cyanine3 photobleaching .
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in DMSO before use .
    Validate stability using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Question

Q. Q: How can researchers address spectral interference when using this compound in complex biological matrices?

A: Common interference sources:

  • Autofluorescence : Select filter sets with narrow bandwidths (e.g., 560/40 nm excitation, 610/50 nm emission) to exclude background signals .
  • Scattering artifacts : Use size-exclusion chromatography to remove aggregates before imaging .
  • Cross-talk in multiplexing : Pair Cyanine3 with dyes like Alexa Fluor 488 (non-overlapping emission) and validate using single-stain controls .

Advanced Research Question

Q. Q: What methodologies validate the specificity of this compound in in vivo labeling studies?

A: To confirm specificity:

  • Competition assays : Co-incubate with excess free azide (10 mM) to block DBCO binding .
  • Mass spectrometry imaging : Map spatial distribution of conjugated products in tissue sections .
  • Pharmacokinetic profiling : Track fluorescence clearance rates in control vs. target-expressing models .
    Note: Hexafluorophosphate’s hydrophobicity may require PEGylation or lipid nanoparticle encapsulation for in vivo delivery .

Advanced Research Question

Q. Q: How does the hexafluorophosphate counterion influence the reactivity of Cyanine3 DBCO compared to other salts (e.g., chloride or tetrafluoroborate)?

A: Hexafluorophosphate improves:

  • Solubility : Higher solubility in organic solvents (e.g., DMF, DMSO) vs. chloride salts, reducing aggregation .
  • Reaction kinetics : Non-coordinating anions minimize interference in SPAAC, enhancing reaction rates by 15–20% compared to tetrafluoroborate .
  • Stability : Less hygroscopic than chloride, reducing hydrolysis during storage .
    Validate salt-specific effects using side-by-side kinetic assays .

Advanced Research Question

Q. Q: What analytical techniques are critical for characterizing this compound’s structural integrity post-synthesis?

A: Essential techniques include:

  • X-ray crystallography : Resolve DBCO-Cyanine3 conformation (e.g., bond angles C3–C4–Co1: 66.5–66.8°) .
  • NMR (¹H/¹⁹F) : Confirm hexafluorophosphate counterion presence (δ ~−70 ppm for PF₆⁻) and DBCO proton environments .
  • ESI-TOF MS : Detect impurities (e.g., hydrolyzed DBCO or free Cyanine3) with ppm-level accuracy .

Advanced Research Question

Q. Q: How can researchers troubleshoot non-specific binding of this compound in cellular assays?

A: Non-specific binding may arise from:

  • Hydrophobic interactions : Add PEG-based blocking agents (e.g., 0.1% Tween-20) or BSA (1–2%) to buffers .
  • Electrostatic interactions : Adjust buffer ionic strength (e.g., 150 mM NaCl) to shield charges .
  • Residual azides : Purify substrates via dialysis or spin columns to remove unreacted azides .

Advanced Research Question

Q. Q: What are the implications of this compound’s photophysical properties for single-molecule imaging?

A: Key considerations:

  • Photostability : Cyanine3 exhibits moderate photostability (t½ ~10–30 s under 532 nm laser); use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to prolong imaging .
  • Blinking kinetics : Characterize duty cycles via burst analysis to optimize temporal resolution .
  • Signal-to-noise ratio : Employ HILO (highly inclined laminated optical sheet) microscopy to reduce background in thick samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.